Product packaging for 2-Ethyl-6-methylbenzonitrile(Cat. No.:CAS No. 95881-22-4)

2-Ethyl-6-methylbenzonitrile

Cat. No.: B1310423
CAS No.: 95881-22-4
M. Wt: 145.2 g/mol
InChI Key: CTDSMBHUQCGSOQ-UHFFFAOYSA-N
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Description

Overview of Benzonitrile (B105546) Chemistry and its Importance in Organic Synthesis

Benzonitrile, a colorless liquid with an almond-like odor, is the simplest aromatic nitrile. atamankimya.comwikipedia.org Its chemical formula is C₆H₅(CN). atamanchemicals.com This compound serves as a crucial precursor and solvent in a multitude of organic reactions. atamankimya.comatamanchemicals.com In industrial applications, benzonitrile is primarily used in the synthesis of benzoguanamine, a component of protective coatings and molding resins. atamanchemicals.com

The versatility of benzonitrile in organic synthesis is noteworthy. atamankimya.comatamanchemicals.com It can be transformed into various derivatives, including N-substituted benzamides through hydrolysis with amines. atamanchemicals.com Furthermore, it forms coordination complexes with transition metals, which are soluble in organic solvents and act as useful synthetic intermediates due to the labile nature of the benzonitrile ligands. atamankimya.comwikipedia.orgatamanchemicals.com Benzonitrile is also employed in the production of pharmaceuticals, dyes, rubber chemicals, and specialty lacquers. atamankimya.comatamanchemicals.com

Significance of Substituted Benzonitriles in Modern Chemical Science

Substituted benzonitriles, which are benzonitrile derivatives with additional functional groups on the benzene (B151609) ring, are of significant interest in modern chemical science. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of the substituents on the aromatic ring can dramatically influence the molecule's physical, chemical, and biological properties. acs.orgworktribe.com

For instance, the introduction of fluorine atoms can enhance a molecule's metabolic stability and membrane permeation, properties that are highly desirable in drug design. acs.org The nitrile group itself is a valuable functional group that can be readily converted into other functionalities, further expanding the synthetic utility of these compounds. acs.org Research into substituted benzonitriles often focuses on creating novel molecules with specific, tailored properties for various applications, from medicinal chemistry to material science. worktribe.com

Specific Research Focus on 2-Ethyl-6-methylbenzonitrile within the Benzonitrile Family

Within the large family of substituted benzonitriles, this compound has garnered specific research interest. This is due in part to its role as a key intermediate in the synthesis of complex molecules. The presence of both an ethyl and a methyl group in the ortho positions relative to the nitrile group introduces steric hindrance that can influence its reactivity and the stereochemistry of its derivatives.

Research on this compound often involves its synthesis and subsequent use as a building block. For example, derivatives of this compound are explored for their potential in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable subject for studying the effects of steric and electronic factors on the reactivity of the nitrile group and the aromatic ring.

Rationale for Comprehensive Research on this compound

Comprehensive research into this compound is driven by its utility in synthesizing more complex and valuable molecules. For instance, the related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, is a key building block for Cenerimod, a modulator of the S1P1 receptor currently under investigation for the treatment of autoimmune diseases like systemic lupus erythematosus. researchgate.net The synthesis of such key intermediates often starts from precursors like 2-ethyl-6-methylaniline (B166961), highlighting the importance of understanding the chemistry of related substituted benzonitriles. researchgate.net

Furthermore, the study of specific isomers like this compound contributes to a deeper understanding of structure-activity relationships in medicinal chemistry. By systematically modifying the substituents on the benzonitrile core, researchers can fine-tune the biological activity of the resulting compounds. nih.gov

Scope and Organization of the Academic Research Outline for this compound

The academic research concerning this compound is typically organized around its synthesis, characterization, and application as a chemical intermediate. Key areas of investigation include the development of efficient and scalable synthetic routes, detailed spectroscopic and crystallographic analysis to confirm its structure, and the exploration of its reactivity in various chemical transformations.

The following table provides a summary of the key research areas and their objectives:

Research AreaObjectives
Synthesis Development of high-yield, cost-effective, and environmentally friendly methods for the preparation of this compound. researchgate.net
Characterization Detailed analysis of the compound's physical and chemical properties using techniques such as NMR, IR, and mass spectrometry.
Reactivity Studies Investigation of the compound's behavior in various chemical reactions to understand the influence of the ethyl and methyl substituents.
Applications Utilization of this compound as a starting material or intermediate in the synthesis of target molecules with potential applications in pharmaceuticals or materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B1310423 2-Ethyl-6-methylbenzonitrile CAS No. 95881-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-3-9-6-4-5-8(2)10(9)7-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSMBHUQCGSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408078
Record name 2-ethyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95881-22-4
Record name 2-ethyl-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Ethyl 6 Methylbenzonitrile

Classical and Established Synthetic Routes

Classical synthetic routes provide the foundational methods for the synthesis of benzonitriles. These often involve multi-step processes starting from readily available precursors and utilizing well-understood reaction mechanisms.

One of the most traditional and reliable methods for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction. wikipedia.org This two-step process first involves the conversion of the primary aromatic amine, in this case, 2-ethyl-6-methylaniline (B166961), into a diazonium salt. This is typically achieved by treating the aniline (B41778) with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

In the second step, the resulting aryl diazonium salt is treated with a copper(I) cyanide salt (CuCN). wikipedia.org This facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by the cyanide nucleophile, with the concurrent loss of nitrogen gas, to yield the target 2-ethyl-6-methylbenzonitrile. wikipedia.org The copper(I) species is crucial as a catalyst for this transformation. wikipedia.org

Table 1: Key Aspects of the Sandmeyer Reaction for this compound Synthesis

Feature Description
Starting Material 2-Ethyl-6-methylaniline
Step 1: Diazotization Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl)Conditions: 0–5 °C
Step 2: Cyanation Reagent: Copper(I) cyanide (CuCN)Reaction Type: Radical-Nucleophilic Aromatic Substitution
Product This compound

| Byproduct | Nitrogen gas (N₂) |

While the direct ortho-alkylation of a pre-existing benzonitrile (B105546) molecule to introduce both an ethyl and a methyl group is synthetically challenging due to issues with regioselectivity and catalyst control, ortho-alkylation is a key strategy in synthesizing the precursors for other routes. Specifically, the precursor 2-ethyl-6-methylaniline is commonly prepared via the ortho-alkylation of a simpler aniline.

Directly introducing a cyano group onto an aromatic ring that already possesses the desired substitution pattern is an alternative approach. These methods can be advantageous by potentially shortening the synthetic sequence.

The cyanation of phenols can be achieved through electrophilic substitution, often promoted by a Lewis acid. rsc.org In a hypothetical application to this synthesis, the corresponding phenol, 2-ethyl-6-methylphenol, would serve as the substrate. The reaction would involve an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or thiocyanates (like MeSCN), in the presence of a Lewis acid. rsc.orgresearchgate.net The Lewis acid activates the cyanating agent and coordinates to the phenolic oxygen, enhancing the nucleophilicity of the aromatic ring and directing the electrophilic cyano group to an ortho or para position. The success of this method for synthesizing this compound would depend on achieving selective cyanation at the desired position relative to the hydroxyl group.

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cyanation allows for the conversion of aryl halides or triflates into aryl nitriles. organic-chemistry.orgresearchgate.net To synthesize this compound via this method, a suitable precursor such as 2-bromo-1-ethyl-3-methylbenzene (B1289784) or 2-iodo-1-ethyl-3-methylbenzene would be required.

The reaction typically involves a palladium catalyst, often a Pd(0) source or a Pd(II) precatalyst that is reduced in situ, along with a phosphine (B1218219) ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf). organic-chemistry.org A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is used. organic-chemistry.orgresearchgate.net Zinc cyanide is often preferred as it can help mitigate catalyst deactivation by excess cyanide ions. organic-chemistry.org These reactions offer broad functional group tolerance and can often be performed under milder conditions than some classical methods. organic-chemistry.org

Table 2: Components of a Typical Palladium-Catalyzed Cyanation Reaction

Component Example(s) Role in Reaction
Aryl Substrate 2-Bromo-1-ethyl-3-methylbenzene, 2-iodo-1-ethyl-3-methylbenzene Source of the aryl group
Palladium Catalyst Pd/C, Pd(dba)₂, Pd(OAc)₂ Facilitates oxidative addition and reductive elimination
Ligand dppf, Xantphos Stabilizes the palladium center and modulates reactivity
Cyanide Source Zinc cyanide (Zn(CN)₂), Potassium cyanide (KCN) Provides the nitrile functional group

| Solvent | Dimethylacetamide (DMAC), Toluene | Provides the reaction medium |

Ammoxidation is a significant industrial process for the direct conversion of methyl-substituted aromatic hydrocarbons into the corresponding benzonitriles. medcraveonline.com The reaction involves passing a gaseous mixture of the alkylbenzene, ammonia (B1221849), and oxygen (or air) over a heterogeneous catalyst at elevated temperatures. tue.nl

For the synthesis of this compound, the starting material would be 2-ethyl-6-methyltoluene (or 1-ethyl-2,3-dimethylbenzene). The reaction converts one of the methyl groups directly into a nitrile functionality. Catalysts are typically based on mixed metal oxides, often containing vanadium and phosphorus (VPO catalysts). tue.nlresearchgate.net This method is highly efficient for large-scale production, transforming a simple hydrocarbon feedstock into a valuable nitrile in a single step. medcraveonline.com The selectivity for the desired nitrile over side products like carbon oxides is a critical parameter that depends on the catalyst composition and reaction conditions. medcraveonline.comtue.nl

Direct and Indirect Cyanation Methods for Aryl Systems

Advanced and Sustainable Synthetic Protocols

Modern organic synthesis emphasizes the development of methodologies that are not only efficient but also environmentally benign. This has led to the exploration of metal-free reactions, one-pot transformations, and the application of green chemistry principles in the synthesis of benzonitriles.

Traditional methods for the synthesis of benzonitriles often rely on transition-metal catalysts, such as palladium or copper. While effective, these metals can introduce issues of toxicity and contamination of the final product. Consequently, metal-free alternatives have garnered significant attention.

One promising metal-free approach for the synthesis of aromatic nitriles involves the direct C-H cyanation of arenes. This can be achieved using organic photoredox catalysis, where an organic dye absorbs visible light and initiates the reaction. For instance, an acridinium (B8443388) salt can act as a potent photooxidant to generate a reactive arene cation radical from a suitable precursor, such as 1-ethyl-3-methylbenzene. This intermediate can then react with a cyanide source, like acetone (B3395972) cyanohydrin, to yield the desired benzonitrile. This method avoids the need for pre-functionalized starting materials, such as aryl halides, and operates under mild conditions. acs.org

Another metal-free strategy is the conversion of electron-rich aromatics into their corresponding nitriles using a one-pot reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by treatment with molecular iodine in aqueous ammonia. organic-chemistry.org This approach, while not requiring a metal catalyst, does involve the use of stoichiometric reagents.

One-pot syntheses and cascade reactions offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. For the synthesis of substituted benzonitriles, a one-pot conversion of aldehydes to nitriles is a well-established and efficient method. organic-chemistry.org In a hypothetical application to this compound, the corresponding 2-ethyl-6-methylbenzaldehyde (B12423) would be the starting material. This aldehyde can be converted to the nitrile in a single reaction vessel by treatment with hydroxylamine (B1172632) hydrochloride in a suitable solvent like N-methylpyrrolidone at elevated temperatures. organic-chemistry.org

Furthermore, tandem reactions that form multiple bonds in a single operation are highly desirable. A norbornene-mediated palladium-catalyzed tandem alkylation/cyanation sequence has been described for the synthesis of polycyclic benzonitriles, showcasing the potential for complex nitrile synthesis in a one-pot fashion. nih.gov While this specific example is palladium-catalyzed, the principle of combining multiple reaction steps into a single, seamless process is a key goal in modern synthesis.

The principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.edu In the context of this compound synthesis, these principles can be applied in several ways.

The use of safer solvents is a critical aspect. Ionic liquids, for example, have been investigated as recyclable reaction media for benzonitrile synthesis. rsc.orgsemanticscholar.orgresearchgate.netrsc.org They can act as a co-solvent, catalyst, and aid in phase separation, simplifying product isolation and allowing for the reuse of the solvent system. rsc.orgsemanticscholar.orgresearchgate.netrsc.org The synthesis of benzonitrile from benzaldehyde (B42025) has been demonstrated with high yields in an ionic liquid medium, which could be adapted for the synthesis of this compound. rsc.orgsemanticscholar.orgresearchgate.netrsc.org

Atom economy is another core principle, which aims to maximize the incorporation of all starting materials into the final product. yale.edu Direct ammoxidation of alkylbenzenes, such as 1-ethyl-3-methylbenzene, to the corresponding benzonitrile represents a highly atom-economical route. medcraveonline.com This gas-phase reaction, often carried out over metal oxide catalysts, uses ammonia as the nitrogen source and generates water as the primary byproduct. medcraveonline.com

Designing for energy efficiency involves minimizing the energy requirements of a process. yale.edu This can be achieved by conducting reactions at ambient temperature and pressure or by utilizing alternative energy sources like microwave irradiation, which can often reduce reaction times and energy consumption.

Optimization of Reaction Conditions and Yields in this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry.

For a hypothetical synthesis of this compound from 2-ethyl-6-methylbenzaldehyde and hydroxylamine hydrochloride, a design of experiments (DoE) approach could be employed to efficiently explore the reaction space. The following interactive table illustrates a potential optimization study.

EntryTemperature (°C)Time (h)Molar Ratio (Aldehyde:NH₂OH·HCl)SolventYield (%)
110041:1.2NMP85
212041:1.2NMP95
314041:1.2NMP92
412021:1.2NMP88
512061:1.2NMP96
612041:1.5NMP98
712041:1.0NMP82
812041:1.5DMAc94

NMP: N-Methylpyrrolidone, DMAc: Dimethylacetamide

Based on these hypothetical results, the optimal conditions would be a reaction temperature of 120°C, a reaction time of 4-6 hours, and a slight excess of hydroxylamine hydrochloride (1.5 equivalents) in N-methylpyrrolidone as the solvent.

Further optimization could involve exploring different catalysts if a catalytic route is chosen. For instance, in an ammoxidation reaction, the composition of the metal oxide catalyst and the reaction temperature would be key variables to optimize for both conversion and selectivity to the desired nitrile. mdpi.com

Separation and Purification Techniques for this compound

After the synthesis, this compound must be isolated from the reaction mixture and purified to the desired level. The choice of separation and purification techniques depends on the physical properties of the product and the nature of the impurities.

Extraction: If the reaction is performed in a solvent that is immiscible with water, the product can be initially separated by liquid-liquid extraction. For example, if the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed with water, this compound, being an organic compound, will preferentially dissolve in the organic layer, while inorganic salts and other water-soluble impurities will be removed in the aqueous layer.

Distillation: Given that this compound is likely a liquid at room temperature (as is common for many substituted benzonitriles), distillation is a primary method for purification. Simple distillation can be effective if the boiling points of the product and the impurities are significantly different. youtube.com For impurities with boiling points close to that of the product, fractional distillation would be required. youtube.com If the compound is sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point and prevent degradation. youtube.com

Chromatography: For achieving very high purity, chromatographic techniques are often used. Column chromatography, using a stationary phase like silica (B1680970) gel and an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), can effectively separate the target compound from closely related impurities. youtube.com The progress of the separation can be monitored by thin-layer chromatography (TLC). youtube.com

Crystallization: If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification method. youtube.com This involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound will crystallize out, leaving more soluble impurities behind in the solvent. youtube.com

The selection and sequence of these techniques will be tailored to the specific reaction outcome and the required purity of the final product.

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 6 Methylbenzonitrile

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Ethyl-6-methylbenzonitrile is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The presence of the ethyl and methyl substituents will be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. For instance, the asymmetric and symmetric stretching of the CH₃ and CH₂ groups are expected between 2960 and 2850 cm⁻¹. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability changes during molecular vibrations. The C≡N stretching vibration in benzonitrile (B105546) derivatives is also a strong band in the Raman spectrum. researchgate.net Aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum, providing information about the substitution pattern. The symmetric C-H stretching vibrations of the alkyl groups are also expected to be clearly visible. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.

Vibrational Frequency Assignments and Potential Energy Distribution (PED)

A detailed understanding of the vibrational modes is achieved through theoretical calculations, which can predict the vibrational frequencies and their corresponding motions. The assignments of the vibrational spectra can be carried out with the help of normal coordinate analysis (NCA). researchgate.net Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. For this compound, PED analysis would elucidate the extent of coupling between the vibrations of the nitrile group, the aromatic ring, and the ethyl and methyl substituents. For example, it would be expected that the C-C stretching modes of the ring would be coupled with the stretching of the bonds to the substituent groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The aromatic protons are expected to appear in the chemical shift range of δ 7.0-7.5 ppm. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The chemical shift of the methylene protons would be downfield from the methyl protons due to the proximity to the aromatic ring. The methyl group attached directly to the aromatic ring would appear as a singlet in the δ 2.0-2.5 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 7.5 Multiplet
-CH₂- (Ethyl) 2.5 - 2.8 Quartet
Ring-CH₃ 2.0 - 2.5 Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm. The aromatic carbons will resonate in the δ 120-145 ppm region. The chemical shifts of the aromatic carbons will be influenced by the positions of the ethyl and methyl substituents. The carbons of the ethyl group will appear in the aliphatic region, with the -CH₂- carbon being more downfield than the -CH₃ carbon. The carbon of the methyl group attached to the ring will also appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C≡N 115 - 125
Aromatic-C (substituted) 135 - 145
Aromatic-C (unsubstituted) 120 - 135
-CH₂- (Ethyl) 20 - 30
Ring-CH₃ 15 - 25

Advanced NMR Techniques for Structural Confirmation

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of this compound. These experiments reveal through-bond and through-space correlations between nuclei, which is crucial for assigning the resonances of the substituted aromatic ring and the ethyl and methyl groups.

Key 2D NMR experiments for this compound include:

Correlation Spectrometry (COSY): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and between the aromatic protons, helping to trace the connectivity within these spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. For instance, the proton signal of the methyl group will show a cross-peak with its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, such as the one bearing the nitrile group and the substituted carbons on the aromatic ring. For example, the protons of the methyl group would show correlations to the aromatic carbons at positions 1, 2, and 6.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity. In this compound, NOESY could confirm the spatial relationship between the ethyl and methyl groups and the adjacent aromatic protons.

The collective data from these experiments allows for a complete and confident assignment of all proton and carbon signals, solidifying the proposed structure.

2D NMR Technique Information Provided for this compound
COSY ¹H-¹H couplings within the ethyl group and between aromatic protons.
HSQC Direct ¹H-¹³C correlations for CH, CH₂, and CH₃ groups.
HMBC Long-range ¹H-¹³C correlations, crucial for assigning quaternary carbons and confirming the substitution pattern.
NOESY Through-space ¹H-¹H correlations, confirming the spatial proximity of the substituents.

Theoretical NMR Chemical Shift Prediction (e.g., GIAO method)

In conjunction with experimental NMR, theoretical prediction of chemical shifts provides a valuable tool for structural verification. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT), is a widely used approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. mdpi.com

The process involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.

Shielding Calculation: The GIAO method is then used to calculate the isotropic shielding values for each nucleus at a chosen level of theory (e.g., B3LYP/6-31G(d)).

Chemical Shift Calculation: The calculated shielding values are then referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to yield the predicted chemical shifts.

Discrepancies between the predicted and experimental chemical shifts can often be rationalized by considering solvent effects and conformational dynamics. For this compound, theoretical predictions can help to resolve any ambiguities in the assignment of the aromatic proton and carbon signals, which are often in a crowded region of the spectrum.

Nucleus Predicted Chemical Shift (ppm) - Illustrative
Aromatic CH7.2 - 7.5
Aromatic C-CN~110
Aromatic C-CH₃~138
Aromatic C-CH₂CH₃~142
Nitrile C~118
CH₂ (Ethyl)~2.8
CH₃ (Ethyl)~1.2
CH₃ (Methyl)~2.4

Note: The above table presents illustrative predicted chemical shifts based on general principles for similar structures. Actual calculated values would require specific computational chemistry software and methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Electronic Absorption Maxima and Band Assignments

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring. Benzonitrile and its alkyl-substituted derivatives typically exhibit characteristic absorption bands arising from π → π* transitions. The presence of the ethyl and methyl groups may cause a slight bathochromic (red) shift and hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted benzonitrile.

Expected absorption bands for this compound would likely include:

An intense band around 220-240 nm, corresponding to the primary π → π* transition (E2-band) of the benzene (B151609) ring.

A weaker, fine-structured band around 270-290 nm, corresponding to the secondary π → π* transition (B-band), which is symmetry-forbidden in benzene but becomes allowed with substitution.

Transition Expected λmax (nm) - Illustrative Molar Absorptivity (ε) - Illustrative
π → π* (E2-band)230High
π → π* (B-band)275Low to Medium

Note: The above data is illustrative and based on the expected spectral characteristics of alkyl-substituted benzonitriles.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating UV-Vis spectra. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima and intensities.

The simulation process for this compound would involve:

Optimizing the ground-state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized structure to obtain the vertical excitation energies and oscillator strengths for a number of excited states.

Plotting the oscillator strength against the excitation wavelength to generate a theoretical UV-Vis spectrum.

These theoretical spectra can be compared with experimental data to aid in the assignment of the observed absorption bands to specific electronic transitions. For example, TD-DFT can help to identify the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to the principal electronic transitions.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₁N), the expected exact mass is approximately 145.0891 g/mol .

In a typical electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 145, corresponding to the intact molecule with one electron removed. The intensity of this peak would depend on its stability.

Fragmentation Peaks: The molecular ion can undergo fragmentation, leading to a series of daughter ions. Common fragmentation pathways for alkylbenzenes include benzylic cleavage. For this compound, a prominent fragment would be expected at m/z = 130, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group, forming a stable benzylic cation. Loss of the entire ethyl group would result in a peak at m/z = 116.

m/z Proposed Fragment Fragmentation Pathway
145[C₁₀H₁₁N]⁺Molecular Ion
130[M - CH₃]⁺Loss of a methyl radical from the ethyl group
116[M - C₂H₅]⁺Loss of an ethyl radical

Note: The fragmentation pattern is a prediction based on common fragmentation rules for similar compounds.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform an X-ray crystallographic analysis of this compound, a suitable single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the atoms can be determined.

A successful crystallographic study of this compound would provide:

Confirmation of the atomic connectivity.

Precise bond lengths and angles for the aromatic ring, the nitrile group, and the alkyl substituents.

Information about the conformation of the ethyl group relative to the aromatic ring.

Details of the crystal packing and any significant intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds.

As of the current literature survey, a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). Therefore, the discussion remains theoretical, outlining the potential insights that such an analysis would provide.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid. uhu-ciqso.es This method involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision. uhu-ciqso.es

For this compound, obtaining a suitable single crystal is the prerequisite for such an analysis. The study would reveal the exact conformation of the ethyl and methyl groups relative to the benzonitrile plane and provide the foundational data required for a deeper understanding of its solid-state behavior. Despite the power of this technique, a search of publicly available crystallographic databases does not currently contain a deposited crystal structure for this compound.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction data from an SC-XRD experiment yields fundamental crystallographic parameters that define the crystal's lattice. These include the crystal system, the space group, and the unit cell dimensions. The unit cell is the smallest repeating unit of a crystal lattice, and its dimensions are described by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). nih.govmdpi.com The space group provides a detailed description of the symmetry elements present within the crystal structure. xray.cz

Without an experimental crystal structure, the specific parameters for this compound remain undetermined. However, the expected data from such an experiment is outlined in the table below.

Interactive Table: Crystallographic Data for this compound

Parameter Description Value
Crystal System The crystal family (e.g., monoclinic, orthorhombic). Data Not Available
Space Group The specific symmetry group of the crystal. Data Not Available
a (Å) Unit cell axis length. Data Not Available
b (Å) Unit cell axis length. Data Not Available
c (Å) Unit cell axis length. Data Not Available
α (°) Unit cell angle. Data Not Available
β (°) Unit cell angle. Data Not Available
γ (°) Unit cell angle. Data Not Available
V (ų) Volume of the unit cell. Data Not Available

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over all others. This surface can be color-mapped to highlight different properties, such as the nature and intensity of intermolecular contacts.

Derived from the Hirshfeld surface, a unique two-dimensional "fingerprint plot" is generated. crystalexplorer.net This plot summarizes all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ). The relative area of the surface corresponding to each type of interaction can be quantified. crystalexplorer.net For this compound, one would expect the fingerprint plot to be dominated by H···H contacts due to the abundance of hydrogen atoms. Other significant contacts would include C···H/H···C and N···H/H···N interactions, corresponding to van der Waals forces and the weak hydrogen bonds, respectively.

Interactive Table: Hypothetical Intermolecular Contact Contributions for this compound from Hirshfeld Analysis

Contact Type Description Estimated Contribution (%)
H···H Contacts between hydrogen atoms on adjacent molecules. ~50-60%
C···H / H···C Contacts involving carbon and hydrogen atoms. ~25-35%
N···H / H···N Contacts representing C-H···N hydrogen bonds. ~5-10%

Note: The values presented are estimations based on similarly structured organic molecules and are not derived from experimental data for this compound.

Chromatographic Techniques for Purity and Identity

Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, various chromatographic techniques are employed to ensure its purity and confirm its identity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A non-polar or mid-polar capillary column would likely be used for its analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. scribd.com For this compound, a reversed-phase HPLC method would be most common. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile. synhet.com The compound's retention time on the column is a characteristic property used for its identification.

Interactive Table: Typical Chromatographic Conditions for Analysis

Technique Parameter Typical Condition
GC Column Fused silica (B1680970) capillary column (e.g., 5% phenyl methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Injector Temp. ~250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
HPLC Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate ~1.0 mL/min

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and greater sensitivity. semanticscholar.org When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally powerful tool for both identification and quantification. amazonaws.com

In a UPLC-MS/MS analysis of this compound, the UPLC system would first separate the compound from any impurities. researchgate.net The eluent would then be introduced into the mass spectrometer, which would ionize the molecule and measure its mass-to-charge ratio, confirming its molecular weight (145.20 g/mol ). The tandem MS (MS/MS) capability allows for the selection of the molecular ion, its fragmentation, and the analysis of the resulting fragment ions. This fragmentation pattern provides a highly specific fingerprint that confirms the compound's identity with a high degree of confidence and is invaluable for the analysis of trace-level impurities. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies of 2 Ethyl 6 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic and geometric properties of molecules like 2-Ethyl-6-methylbenzonitrile. nih.gov This method is favored for its balance of accuracy and computational efficiency, making it suitable for a detailed analysis of molecular systems. nih.gov

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule. This equilibrium conformation corresponds to the lowest energy state on the potential energy surface. For substituted benzonitriles, this process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure. Theoretical studies on similar molecules, such as 2-chloro-6-methyl benzonitrile (B105546), have successfully employed these optimization techniques to predict their geometric parameters. researchgate.net The optimization process ensures that the calculated properties accurately reflect the molecule in its most probable state.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its robust performance across a variety of chemical systems. stackexchange.comresearchgate.net It often provides reliable results for molecular geometries, vibrational frequencies, and electronic properties. nih.govaimspress.com

The basis set, which is a set of mathematical functions used to build the molecular orbitals, is also a critical choice. Common basis sets like 6-311G(d,p) or 6-311++G(d,p) are frequently paired with the B3LYP functional. researchgate.netnih.govmaterialsciencejournal.org The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more accurate description of the electron distribution, especially in molecules with heteroatoms and pi-systems. nih.gov While B3LYP performs well for many applications, its performance can be enhanced with dispersion corrections for systems where non-covalent interactions are significant. stackexchange.com

Table 1: Common DFT Functionals and Basis Sets in Molecular Modeling

ComponentExampleDescription
Functional B3LYPA hybrid exchange-correlation functional that combines exact Hartree-Fock exchange with DFT exchange and correlation. Widely used for its general accuracy.
Basis Set 6-311++G(d,p)A Pople-style basis set. The '6-311' indicates the number of Gaussian functions used. The '++G' adds diffuse functions for heavy atoms and hydrogen, and '(d,p)' adds polarization functions.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are performed to predict the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsion. researchgate.net For benzonitrile derivatives, a characteristic and strong vibrational band is the C≡N stretching mode, which is typically observed in the 2220-2240 cm⁻¹ region. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, these theoretical frequencies are typically multiplied by a scaling factor, which is specific to the chosen DFT method and basis set. nih.gov The Potential Energy Distribution (PED) is also analyzed to provide a detailed assignment of each vibrational mode. researchgate.net

DFT calculations provide a wealth of information about a molecule's electronic structure, which is key to understanding its reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. aimspress.commdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgmdpi.com Computational studies on related benzonitriles have used HOMO-LUMO analysis to show that charge transfer occurs within the molecule. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Substituted Benzonitrile

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 to -7.5Indicates electron-donating capability.
ELUMO-1.0 to -2.0Indicates electron-accepting capability.
Energy Gap (ΔE)4.5 to 6.5Relates to chemical reactivity and kinetic stability.

Note: These values are illustrative and depend on the specific molecule and computational method.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic regions. nih.gov

On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For a molecule like this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. This makes the nitrogen atom a primary site for interactions with electrophiles. researchgate.net

Analysis of Electronic Structure and Reactivity Descriptors

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. scienceacademique.comresearchgate.net An ELF analysis provides a quantitative measure of the probability of finding an electron in the vicinity of a reference electron. jussieu.fr Regions of high ELF values typically correspond to covalent bonds, lone pairs, and atomic cores, offering a chemically intuitive picture of the electron distribution.

Similarly, LOL analysis, which is based on the kinetic energy density, helps in identifying regions of high orbital overlap. researchgate.net The visual representation of ELF and LOL often takes the form of color-mapped contour plots or isosurfaces, where different colors signify varying degrees of electron localization. For this compound, such an analysis would reveal the precise nature of the bonding within the benzene (B151609) ring, the cyano group, and the ethyl and methyl substituents. It would allow for a detailed examination of the electronic environment around the nitrogen atom and the C≡N triple bond, as well as the C-C and C-H bonds of the alkyl groups.

Table 1: Hypothetical Data Table for ELF/LOL Analysis of this compound

FeatureExpected ELF Value RangeExpected LOL Value RangeInsights Gained
C-C bonds (aromatic)HighHighCovalent character and delocalization in the ring.
C≡N bondVery HighVery HighStrong covalent character of the triple bond.
N lone pairVery HighVery HighLocalization of the non-bonding electron pair on nitrogen.
C-H bondsHighHighCovalent nature of the alkyl C-H bonds.
C-C bonds (alkyl)HighHighCovalent nature of the alkyl C-C bonds.

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) on Atomic Charges

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges on each atom within a molecule. uni-muenchen.deresearchgate.net These charges provide insights into the distribution of electron density and are crucial for understanding a molecule's polarity, reactivity, and intermolecular interactions. MPA partitions the electron density based on the basis functions used in the calculation, while NPA is based on the concept of Natural Bond Orbitals (NBOs) and is generally considered to be more robust and less dependent on the choice of basis set. wikipedia.org

For this compound, these analyses would quantify the electron-withdrawing effect of the cyano group and the electron-donating effects of the ethyl and methyl groups on the aromatic ring. This would result in a detailed map of the electrostatic potential across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Table 2: Hypothetical Atomic Charges for this compound from MPA and NPA

AtomMulliken Charge (e)Natural Charge (e)Interpretation
N (in CN)NegativeNegativeHigh electronegativity of nitrogen.
C (in CN)PositivePositiveElectrophilic carbon due to bonding with nitrogen.
C1 (ipso-C attached to CN)PositivePositiveInfluence of the electron-withdrawing cyano group.
C2 (attached to Ethyl)Slightly NegativeSlightly NegativeInfluence of the electron-donating ethyl group.
C6 (attached to Methyl)Slightly NegativeSlightly NegativeInfluence of the electron-donating methyl group.

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Global Reactivity Parameters (e.g., Electronegativity, Hardness, Softness)

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

These parameters are valuable for predicting the general chemical behavior of a molecule in reactions. For this compound, the calculation of these descriptors would offer a quantitative assessment of its stability and reactivity, influenced by the interplay of the electron-withdrawing nitrile group and the electron-donating alkyl groups.

Table 3: Hypothetical Global Reactivity Parameters for this compound

ParameterFormulaHypothetical Value (eV)Interpretation
Electronegativity (χ)-(E_HOMO + E_LUMO)/2~4.5Overall tendency to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO)/2~3.0Resistance to charge transfer.
Chemical Softness (S)1/(2η)~0.17Ease of polarization and reactivity.

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govwikipedia.orgmolfunction.commaterialsciencejournal.org It transforms the complex molecular orbitals into a set of localized "natural" orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions, which quantify the stabilizing effects of electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. rsc.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A study of the FMOs of this compound would identify the primary sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would reveal which atoms are most involved in these frontier orbitals, thus pinpointing the reactive centers.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netnih.govrsc.org Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Molecules with large dipole moments and significant charge transfer characteristics often exhibit enhanced NLO properties.

For this compound, the presence of both electron-donating (alkyl) and electron-withdrawing (cyano) groups attached to the polarizable aromatic ring suggests that it might possess interesting NLO properties. Computational prediction of its hyperpolarizability would be a valuable first step in assessing its potential for NLO applications.

Thermodynamic Parameter Computations

Computational chemistry allows for the accurate calculation of various thermodynamic parameters, including enthalpy (H), Gibbs free energy (G), entropy (S), heat capacity (Cv), and zero-point energy (ZPE). These parameters are essential for understanding the stability of a molecule and for predicting the thermodynamics of chemical reactions.

For this compound, these computations would provide fundamental data on its thermodynamic properties. For example, the standard enthalpy of formation would quantify its stability relative to its constituent elements. These data are crucial for chemical engineering applications and for understanding the energetics of its synthesis and reactions.

Table 4: Hypothetical Thermodynamic Parameters for this compound

ParameterHypothetical ValueUnitsSignificance
Enthalpy of Formation (ΔHf°)PositivekJ/molEnergy change upon formation from elements.
Gibbs Free Energy of Formation (ΔGf°)PositivekJ/molSpontaneity of formation under standard conditions.
Entropy (S°)PositiveJ/(mol·K)Measure of molecular disorder.
Heat Capacity (Cv)PositiveJ/(mol·K)Heat required to raise the temperature.
Zero-Point Energy (ZPE)PositivekJ/molVibrational energy at 0 K.

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Mechanistic Studies through Computational Modeling (e.g., Reaction Pathways, Transition State Analysis)

Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and determine the energetic barriers associated with various chemical transformations. These theoretical studies provide a molecular-level understanding that complements experimental findings.

One of the primary applications of computational modeling for this compound is in understanding its synthesis. A common route to aromatic nitriles is the transition-metal-catalyzed cyanation of aryl halides. DFT calculations have been employed to investigate the mechanisms of such reactions, often involving catalysts like palladium or nickel. These studies can map out the entire catalytic cycle, including oxidative addition, cyanide transfer, and reductive elimination steps. For a hypothetical synthesis of this compound from 2-bromo-1-ethyl-3-methylbenzene (B1289784), computational modeling could predict the relative energies of intermediates and transition states.

Another well-established method for synthesizing aryl nitriles is the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This reaction involves the transformation of an amino group on an aromatic ring into a diazonium salt, which is then displaced by a cyanide nucleophile, often with the aid of copper(I) salts. wikipedia.orgchemistnotes.com Computational studies can shed light on the single-electron transfer steps and the nature of the radical intermediates involved in this process. scienceinfo.com

Beyond its synthesis, computational modeling can also explore the reactivity of this compound itself. For instance, the ethyl and methyl substituents on the aromatic ring have benzylic C-H bonds that can be targets for functionalization. Theoretical studies can model the activation of these C-H bonds, providing insights into the transition state structures and activation energies for various oxidative functionalization reactions. rsc.org

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution. Computational models are valuable for predicting the regioselectivity of such reactions. nih.govfigshare.com By calculating the relative stabilities of the sigma-complex intermediates formed upon electrophilic attack at different positions on the ring, the most likely site of substitution can be determined. irjet.net These calculations take into account the electronic effects of the ethyl, methyl, and nitrile substituents.

The following table provides hypothetical, yet plausible, relative free energy data for the key steps in a palladium-catalyzed cyanation reaction to form this compound, as might be determined through DFT calculations.

Species/Transition StateDescriptionRelative Free Energy (kcal/mol)
Reactants2-bromo-1-ethyl-3-methylbenzene + Pd(0)L2 + CN-0.0
TS1Oxidative Addition Transition State+15.2
Intermediate 1Aryl-Pd(II)-Br Complex-5.8
TS2Cyanide Ligand Exchange Transition State+8.5
Intermediate 2Aryl-Pd(II)-CN Complex-10.3
TS3Reductive Elimination Transition State+22.1
ProductsThis compound + Pd(0)L2 + Br--25.7

This interactive table presents a hypothetical energy profile for a key synthetic reaction.

Similarly, the transition state analysis for a benzylic C-H abstraction from the ethyl group of this compound by a hypothetical radical species (X•) can be computationally modeled.

Species/Transition StateDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + X•0.0
TSC-H Abstraction Transition State+12.5
Products1-(2-cyano-3-methylphenyl)ethyl radical + HX-8.2

This interactive table illustrates the energetics of a potential functionalization reaction.

These computational approaches provide invaluable mechanistic insights into the synthesis and reactivity of this compound, guiding the design of new synthetic routes and the prediction of its chemical behavior.

Reactivity and Derivatization Strategies of 2 Ethyl 6 Methylbenzonitrile

Reactions Involving the Nitrile Functional Group

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to several important classes of organic compounds, including amines, amides, and carboxylic acids.

Reduction to Amine Derivatives

The nitrile group of 2-ethyl-6-methylbenzonitrile can be reduced to a primary amine, (2-ethyl-6-methylphenyl)methanamine. This transformation is a cornerstone of synthetic organic chemistry, providing a route to valuable intermediates. A common and effective method for this reduction is catalytic hydrogenation.

Catalytic Hydrogenation:

This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Raney nickel is a frequently employed catalyst for the hydrogenation of nitriles due to its high activity. mdpi.com The reaction is generally carried out under pressure and at elevated temperatures to ensure efficient conversion.

Reaction: this compound + 2H₂ → (2-Ethyl-6-methylphenyl)methanamine

Catalyst: Raney Nickel

Conditions: Elevated temperature and pressure

The resulting primary amine is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Hydrolysis to Amide and Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. The outcome of the reaction can be controlled by the reaction conditions.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as sulfuric acid or hydrochloric acid, and water, this compound can be hydrolyzed to 2-ethyl-6-methylbenzamide. If the reaction is allowed to proceed for a longer duration or at a higher temperature, the amide can be further hydrolyzed to 2-ethyl-6-methylbenzoic acid. google.com

Base-Catalyzed Hydrolysis:

Treatment with a strong base, such as sodium hydroxide, followed by an acidic workup, will convert this compound directly to 2-ethyl-6-methylbenzoic acid. nih.govgoogle.com The intermediate amide is typically not isolated under these conditions.

ProductReagents and Conditions
2-Ethyl-6-methylbenzamideH₂SO₄ or HCl, H₂O, controlled temperature
2-Ethyl-6-methylbenzoic acidH₂SO₄ or HCl, H₂O, prolonged heating or NaOH, H₂O, heat, then H₃O⁺

Cycloaddition Reactions and Formation of Heterocycles

The nitrile functional group can participate in cycloaddition reactions, providing a route to various heterocyclic compounds. A significant example is the [3+2] cycloaddition with azides to form tetrazoles.

Synthesis of 5-(2-ethyl-6-methylphenyl)-1H-tetrazole:

This reaction involves treating this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst. Various catalysts, including zinc salts, silica (B1680970) sulfuric acid, and copper sulfate, have been shown to promote this transformation. nih.govscielo.br The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry. soran.edu.iq

Reaction: this compound + NaN₃ → 5-(2-ethyl-6-methylphenyl)-1H-tetrazole

Catalysts: Zn(II) salts, Silica Sulfuric Acid, CuSO₄·5H₂O

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with three groups: an ethyl group, a methyl group, and a nitrile group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The ethyl and methyl groups are alkyl groups, which are ortho-, para-directing and activating. libretexts.org Conversely, the nitrile group is a meta-directing and deactivating group. youtube.com In this compound, the positions ortho to the alkyl groups (positions 3 and 5) and para to one alkyl group and ortho to the other (position 4) are activated. However, the nitrile group deactivates the entire ring, particularly the ortho and para positions relative to it.

Given the substitution pattern, the positions available for electrophilic attack are 3, 4, and 5. The directing effects of the substituents are as follows:

Ethyl group (at C2): Directs to positions 3 (ortho) and 4 (para).

Methyl group (at C6): Directs to position 5 (ortho).

Nitrile group (at C1): Directs to positions 3 and 5 (meta).

The combined effect of these groups suggests that electrophilic attack is most likely to occur at positions 3 and 5, which are ortho to an activating alkyl group and meta to the deactivating nitrile group. Position 4 is para to the ethyl group but ortho to the nitrile group, making it less favored. Computational studies on similar 2,6-disubstituted benzonitriles could provide more precise predictions of the regioselectivity. semanticscholar.orgnih.gov

Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

For NAS to occur on a derivative of this compound, the molecule would first need to be functionalized with a suitable leaving group (e.g., a halogen) and potentially another strong electron-withdrawing group to sufficiently activate the ring for nucleophilic attack.

Functionalization of Alkyl Side Chains (Ethyl and Methyl)

The ethyl and methyl side chains of this compound offer opportunities for functionalization, primarily at the benzylic positions, which are the carbon atoms directly attached to the aromatic ring. These positions are activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical.

Free-Radical Bromination:

Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). youtube.comyoutube.comyoutube.comchadsprep.comlibretexts.org In this compound, both the ethyl and methyl groups have benzylic hydrogens. The ethyl group has two benzylic hydrogens, while the methyl group has three. The selectivity of bromination between the secondary benzylic position of the ethyl group and the primary benzylic position of the methyl group would depend on the relative stability of the corresponding benzylic radicals. Generally, secondary benzylic radicals are more stable than primary benzylic radicals, suggesting that bromination may preferentially occur on the ethyl group.

Oxidation of Alkyl Side Chains:

Halogenation of Alkyl Groups

The ethyl and methyl groups of this compound are susceptible to free-radical halogenation at their benzylic positions. The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.

The reaction with reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light is a standard method for benzylic bromination. It is expected that the secondary benzylic position of the ethyl group would be preferentially halogenated over the primary benzylic position of the methyl group due to the greater stability of the secondary radical intermediate.

Table 1: Predicted Products of Benzylic Bromination

Reactant Major Product Minor Product

Note: This table is based on general principles of radical stability and has not been confirmed by specific experimental data for this compound.

Oxidation of Alkyl Moieties

The alkyl groups of this compound can be oxidized to various functional groups depending on the reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid under harsh conditions typically lead to the oxidation of the benzylic carbons to carboxylic acids. stackexchange.com Given the presence of two alkyl groups, a mixture of products, including dicarboxylic acids, could potentially be formed.

Milder and more selective oxidation methods can target the benzylic positions to yield ketones or alcohols. For instance, the oxidation of the ethyl group would be expected to yield 2-acetyl-6-methylbenzonitrile. Enzymatic oxidation, for example using naphthalene dioxygenase, has been shown to oxidize toluene and ethylbenzene to their corresponding benzyl alcohols and benzaldehydes, as well as acetophenones. nih.gov

Table 2: Potential Oxidation Products of this compound

Oxidizing Agent Potential Product(s)
Strong (e.g., KMnO4) 2-Carboxy-6-methylbenzoic acid, 2-ethyl-6-carboxybenzoic acid, 2,6-dicarboxybenzoic acid

Note: This table represents theoretically possible oxidation products. Specific reaction conditions would be required to control the selectivity.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Sonogashira, Cross-Coupling)

For this compound to participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, on the aromatic ring. The steric hindrance imposed by the two ortho alkyl groups presents a significant challenge for these transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming C-C bonds. However, couplings involving sterically hindered aryl halides, especially those with two ortho substituents, often require specialized ligands and conditions to proceed efficiently. dicp.ac.cnrsc.orgrsc.org For a hypothetical 2-bromo-6-ethyl-1-methylbenzonitrile, a bulky and electron-rich phosphine (B1218219) ligand would likely be necessary to facilitate the oxidative addition of the palladium catalyst to the sterically encumbered C-Br bond. researchgate.net

Similarly, the Sonogashira coupling, which joins a terminal alkyne with an organic halide, would face similar steric challenges. organic-chemistry.org Efficient coupling of sterically hindered aryl chlorides has been achieved using specific palladium-phosphine catalytic systems, often under microwave irradiation to enhance reaction rates. organic-chemistry.org

Table 3: General Conditions for Cross-Coupling of Sterically Hindered Aryl Halides

Reaction Typical Catalyst/Ligand System Key Challenges
Suzuki-Miyaura Pd(OAc)2 with bulky phosphine ligands (e.g., SPhos, XPhos, AntPhos) Slow oxidative addition, catalyst decomposition

Note: This table provides general strategies for overcoming steric hindrance in cross-coupling reactions and is not based on specific data for derivatives of this compound.

Mechanistic Investigations of this compound Reactivity

Benzylic Halogenation: Proceeds via a free-radical chain mechanism involving initiation (homolytic cleavage of the halogen), propagation (hydrogen abstraction to form a resonance-stabilized benzylic radical, followed by reaction with a halogen molecule), and termination steps.

Benzylic Oxidation: The mechanism varies with the oxidant. With permanganate, it is believed to involve the formation of a benzylic radical. Catalytic oxidations often involve complex pathways with the formation of metal-oxo species and hydrogen atom abstraction. rsc.orgacs.org

Cross-Coupling Reactions: The catalytic cycles for Suzuki and Sonogashira reactions are well-documented. The Suzuki-Miyaura coupling involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. The Sonogashira coupling follows a similar cycle but involves a copper co-catalyst in the traditional method to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov The key mechanistic hurdle for a halogenated derivative of this compound would be the initial oxidative addition step, which is sensitive to steric hindrance.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and energetic barriers for the derivatization of this compound.

Applications of 2 Ethyl 6 Methylbenzonitrile in Advanced Materials and Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

2-Ethyl-6-methylbenzonitrile serves as a fundamental organic building block, a class of functionalized molecules that are essential for the bottom-up, modular assembly of more complex molecular architectures. sigmaaldrich.comlifechemicals.com These building blocks are pivotal in medicinal chemistry, organic synthesis, and materials chemistry for constructing supramolecular complexes, metal-organic frameworks, and other intricate organic structures. sigmaaldrich.com The reactivity of the nitrile group, combined with the steric influence of the ortho-alkyl substituents, allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of a wide range of organic compounds. lifechemicals.com While specific, complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its classification as a commercially available organic building block underscores its role in synthetic pathways. bldpharm.comminakem.com

Precursor for Advanced Polymeric Materials and Coatings

While direct polymerization of this compound is not a common application, its derivatives play a significant role as precursors for advanced polymeric materials and coatings. A notable example is the diamine derivative, 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA). This compound is utilized as a curing agent for epoxy resins, where it enhances the mechanical properties and thermal stability of the final polymer. smolecule.com MMEA also serves as a crucial chain extender in the synthesis of polyurethane elastomers, contributing to products with desirable characteristics such as light color and improved anti-aging properties. smolecule.comalfa-chemical.com Its application extends to being a key ingredient in the formulation of adhesives and protective coatings, owing to its strong bonding capabilities and the enhanced durability and chemical resistance it imparts to the polymer matrix. smolecule.com

Another related compound, 4,4'-Methylenebis(2-isopropyl-6-methylaniline), finds use as a hardener in paint and coating manufacturing, highlighting the utility of this class of anilines derived from substituted benzonitriles in the polymer industry. nih.gov

Table 1: Applications of this compound Derivatives in Polymeric Materials

DerivativeApplicationFunctionResulting Properties
4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)Epoxy ResinsCuring AgentEnhanced mechanical properties and thermal stability. smolecule.com
Polyurethane ElastomersChain ExtenderLight color and anti-aging properties. smolecule.comalfa-chemical.com
Adhesives and CoatingsKey IngredientStrong bonding, enhanced durability, and chemical resistance. smolecule.com
4,4'-Methylenebis(2-isopropyl-6-methylaniline)Paints and CoatingsHardenerImproved performance of coatings. nih.gov

Role in Pigment and Dye Chemistry

Catalytic Applications and Development of Ligands for Catalysis

The search for new and efficient catalytic systems is a continuous endeavor in chemistry. While specific catalytic applications of this compound itself are not documented, the broader class of benzonitrile (B105546) derivatives has been explored in the context of catalysis. For example, ruthenium hydride complexes with tetradentate ligands have been shown to be active catalysts for the hydrogenation of benzonitrile to benzylamine. alfa-chemical.com Although this does not directly involve this compound, it demonstrates the interaction of the nitrile group with metal centers, a key aspect of catalysis. The steric and electronic effects of the ethyl and methyl substituents in this compound could potentially be exploited to modulate the activity and selectivity of such catalytic systems if it were incorporated into a ligand structure.

Design and Synthesis of Derivatives with Tailored Chemical Properties (e.g., for Non-Linear Optics)

Materials with non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, such as in lasers and optical switching. rsc.org Research in this area has shown that organic molecules with specific structural features, such as extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups, can exhibit strong NLO responses. acs.org Substituted benzonitriles are among the classes of compounds that have been investigated for such properties.

While there are no specific studies on the NLO properties of this compound derivatives, the synthesis of novel bisphthalonitrile compounds for the creation of ball-type metallophthalocyanines with significant NLO properties has been reported. rsc.org These syntheses often start from substituted phthalonitriles, which are dicyanobenzene derivatives. This indicates that benzonitrile derivatives can serve as precursors to more complex structures with potential NLO applications. The electronic properties of the nitrile group make it a suitable component in the design of NLO chromophores.

Investigative Research in Biological Activity through In Vitro Assays and Molecular Docking

The biological activity of benzonitrile derivatives has been a subject of investigation, particularly in the field of agrochemicals. Several benzonitrile compounds are known to exhibit herbicidal activity. nih.govbeilstein-journals.org For instance, a patent for selective herbicides includes a compound containing a 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl) acetamide (B32628) moiety, suggesting that the 2-ethyl-6-methylphenyl group can be a component of biologically active molecules. google.com

While direct in vitro assays and molecular docking studies on this compound are not widely published, a structurally related compound, 4-(2-Ethyl-6-methylanilino)-2-methylbenzonitrile, is documented in chemical databases, indicating its synthesis and potential for further investigation. nih.gov The study of such derivatives through computational methods like molecular docking and experimental in vitro assays is a common approach to screen for potential biological activities and to understand the structure-activity relationships.

Table 2: Investigated and Potential Applications of this compound and its Derivatives

Application AreaCompound/Derivative ClassResearch Focus
Complex Organic Synthesis This compoundUse as a versatile chemical building block. sigmaaldrich.combldpharm.comminakem.com
Advanced Polymeric Materials 4,4'-Methylenebis(2-ethyl-6-methylaniline)Curing agent for epoxy resins and chain extender for polyurethanes. smolecule.comalfa-chemical.com
Pigment and Dye Chemistry Substituted BenzonitrilesIntermediates in the synthesis of fluorescent brighteners and other dyes. dyestuffintermediates.com
Catalysis Benzonitrile DerivativesLigands for metal-catalyzed reactions. alfa-chemical.com
Non-Linear Optics Substituted BenzonitrilesPrecursors for materials with NLO properties. rsc.orgrsc.org
Biological Activity 2-ethyl-6-methylphenyl containing compoundsHerbicidal activity. google.com
4-(2-Ethyl-6-methylanilino)-2-methylbenzonitrileSynthesis and potential for biological screening. nih.gov

Environmental Chemistry and Fate of Benzonitrile Derivatives

Environmental Distribution, Transport, and Partitioning

The distribution of benzonitrile (B105546) derivatives in the environment is governed by their physical and chemical properties, which dictate how they partition between air, water, soil, and biota. The transport and partitioning of these organic compounds are influenced by factors such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which indicates their tendency to associate with organic matter.

For instance, related benzonitrile compounds like the fungicide chlorothalonil exhibit strong adsorption to soil and sediment, particularly in soils with high organic matter content. This sorption process can immobilize the compounds, reducing their mobility and bioavailability in the environment researchgate.net. It is plausible that 2-Ethyl-6-methylbenzonitrile, as a substituted aromatic compound, would also partition to soil organic carbon and sediment, limiting its transport in aqueous systems. The precise distribution, however, would depend on its specific, currently unpublished, physical-chemical properties.

Biotic Transformation and Biodegradation Studies

The biodegradation of benzonitrile derivatives is primarily carried out by microorganisms possessing specialized enzymes. A key enzyme in this process is nitrilase, which hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849).

Research on soil actinobacteria, such as species of Rhodococcus and Nocardia, has demonstrated their ability to hydrolyze benzonitrile and various halogenated benzonitrile herbicides like bromoxynil and ioxynil into their corresponding benzoic acids nih.gov. However, a crucial finding from these studies is that the enzymatic activity can be highly sensitive to the substitution pattern on the benzene (B151609) ring. Specifically, these bacterial strains were unable to hydrolyze 2,6-dichlorobenzonitrile nih.gov. This suggests that steric hindrance from substituents at both ortho-positions (the 2 and 6 positions) relative to the nitrile group can prevent the enzyme from accessing the nitrile carbon.

Given that this compound also has substituents at the 2 and 6 positions, it is plausible that it may exhibit similar recalcitrance to biodegradation by these specific nitrilase-producing microorganisms. This potential for persistence highlights the importance of substituent position in determining the environmental fate of these compounds.

Analytical Methodologies for Environmental Monitoring and Analysis

To monitor the presence and concentration of this compound and related compounds in the environment, robust analytical methods are required. These methods typically involve sample extraction and cleanup, followed by instrumental analysis.

Analyzing environmental samples for benzonitrile derivatives presents challenges due to the complexity of the matrices and the typically low concentrations of the analytes dphen1.com.

Water Samples : For aqueous samples, a common procedure involves a pre-concentration step using solid-phase extraction (SPE), where the analyte is adsorbed onto a solid sorbent from a large volume of water and then eluted with a small amount of organic solvent nih.govsimiecoind.ro.

Soil and Sediment : For solid matrices, analytes must first be extracted into a solvent. Common techniques include Soxhlet extraction, ultrasonic assisted extraction (UASE), and solid-liquid extraction (SLE) dphen1.com. After extraction, a sample cleanup step, often using SPE, is necessary to remove co-extracted interfering compounds from the matrix before analysis dphen1.com.

Once extracted and cleaned, samples are analyzed using advanced instrumental techniques that separate, identify, and quantify the target compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds shimadzu.com. Gas chromatography separates the components of a mixture, which are then introduced into a mass spectrometer youtube.com. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint for definitive identification and quantification shimadzu.comyoutube.com.

High-Performance Liquid Chromatography (HPLC) : HPLC is well-suited for separating less volatile or thermally sensitive compounds jelsciences.com. The separation is performed in the liquid phase. For detection, HPLC is often coupled with a Diode-Array Detector (DAD) or a UV detector, which measure the absorbance of light by the analyte simiecoind.rosielc.com. For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS) nih.govmdpi.com.

The table below summarizes the analytical techniques applicable to the analysis of benzonitrile derivatives in environmental samples.

TechniquePrincipleApplication in Environmental AnalysisCommon Detectors
Gas Chromatography (GC) Separates volatile/semi-volatile compounds based on their partitioning between a stationary phase and a carrier gas.Analysis of air, water, and soil extracts for organic pollutants.Mass Spectrometry (MS), Flame Ionization Detector (FID), Electron Capture Detector (ECD)
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure.Analysis of water and soil extracts, particularly for polar, non-volatile, or thermally labile compounds. mdpi.comDiode-Array Detection (DAD), Ultraviolet (UV), Mass Spectrometry (MS, MS/MS) nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Used as a detector for GC and HPLC to provide definitive compound identification based on mass spectra and fragmentation patterns. jelsciences.comQuadrupole, Time-of-Flight (TOF), Ion Trap

Green Chemical Approaches for Minimizing Environmental Impact in Benzonitrile Production

Traditional methods for synthesizing benzonitriles can involve harsh conditions and the use of hazardous reagents, leading to environmental pollution. For example, methods using hydroxylamine (B1172632) hydrochloride can release corrosive HCl gas rsc.org. Green chemistry principles aim to develop more environmentally benign synthesis routes.

A significant advancement is the development of a novel synthesis route for benzonitrile using an ionic liquid rsc.orgresearchgate.net. In this process, the ionic liquid serves multiple roles as a co-solvent, catalyst, and phase-separation agent researchgate.netrsc.org. This approach avoids the use of metal salt catalysts and allows the ionic liquid to be easily recovered and recycled after the reaction rsc.orgrsc.org. This method has been shown to produce benzonitrile from benzaldehyde (B42025) with 100% conversion and yield under optimized conditions and is applicable to a wide range of substituted aldehydes, representing a cleaner production pathway rsc.org.

Future Research Directions and Outlook for 2 Ethyl 6 Methylbenzonitrile

Development of Novel and More Efficient Synthetic Routes

Current synthetic methodologies for 2-Ethyl-6-methylbenzonitrile often involve multi-step processes that can be resource-intensive. Future research will prioritize the development of more streamlined and sustainable synthetic routes. Key areas of focus include:

Catalytic Systems: Investigating novel transition-metal catalysts and photocatalysis could lead to more direct and efficient C-H activation and cyanation reactions, reducing the number of synthetic steps and improving atom economy. hilarispublisher.com The use of earth-abundant metal catalysts is a particularly promising area for reducing costs and environmental impact.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer significant advantages in terms of scalability, safety, and reproducibility. hilarispublisher.com This approach allows for precise control over reaction parameters, leading to higher yields and purities.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound presents a green alternative to traditional chemical methods. Enzymes could offer high selectivity and operate under mild reaction conditions, minimizing waste generation.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic Strategy Potential Advantages Research Focus
Novel Catalysis Higher efficiency, reduced waste, lower costDevelopment of earth-abundant metal catalysts, photoredox catalysis
Flow Chemistry Scalability, safety, reproducibilityOptimization of reactor design and reaction conditions
Biocatalysis High selectivity, mild conditions, sustainabilityEnzyme discovery and engineering

Exploration of New Derivatization Pathways and Functionalization Strategies

The functional group versatility of this compound makes it an attractive scaffold for creating a diverse range of new molecules. Future research will delve into innovative derivatization and functionalization strategies to access novel compounds with unique properties.

Nitrile Group Transformations: The cyano group can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles. Research will focus on developing selective and high-yielding methods for these transformations in the context of the sterically hindered 2-ethyl-6-methylphenyl core.

Ring Functionalization: The aromatic ring of this compound is another key site for modification. Future studies will likely explore late-stage C-H functionalization to introduce additional substituents, enabling fine-tuning of the molecule's electronic and steric properties.

Polymerization: Investigating the potential of this compound and its derivatives as monomers for polymerization could lead to the development of new polymers with tailored thermal, mechanical, and optical properties.

Advanced Computational Modeling for Structure-Property Relationships and Predictive Studies

Computational chemistry is a powerful tool for accelerating the discovery and design of new molecules. For this compound, future research will increasingly rely on advanced computational modeling to:

Predict Reactivity: Quantum chemical calculations can provide insights into the electronic structure and reactivity of this compound, helping to guide the design of new synthetic reactions and predict the outcomes of derivatization strategies.

Elucidate Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting properties, researchers can establish clear structure-property relationships. This knowledge is crucial for designing new molecules with desired characteristics for specific applications.

Virtual Screening: Computational models can be used to virtually screen libraries of potential derivatives of this compound for their suitability in various applications, such as in medicinal chemistry or materials science. This approach can significantly reduce the time and cost associated with experimental screening.

Discovery of Novel Applications in Emerging Technologies and Interdisciplinary Fields

While current applications are somewhat defined, the unique combination of functional groups in this compound suggests potential for its use in a variety of emerging technologies. Future research will aim to uncover these novel applications.

Organic Electronics: The aromatic and nitrile functionalities of this compound and its derivatives make them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research will focus on synthesizing and characterizing new materials with optimized electronic and optical properties.

Medicinal Chemistry: Substituted benzonitriles are a common motif in pharmacologically active compounds. Future interdisciplinary research could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. hilarispublisher.combeilstein-journals.org

Agrochemicals: The structural features of this compound may lend themselves to the development of new herbicides or pesticides. Research in this area would involve the synthesis of novel derivatives and their subsequent biological evaluation.

Comprehensive Life Cycle Assessment and Environmental Impact Studies

As with any chemical compound, a thorough understanding of the environmental impact of this compound is essential for its responsible development and use. Future research will need to address this through comprehensive life cycle assessments (LCA). wbcsd.org

An LCA for this compound would involve:

Cradle-to-Grave Analysis: Evaluating the environmental footprint of the compound from the extraction of raw materials, through its synthesis and use, to its final disposal or recycling. wbcsd.org

Identification of Environmental Hotspots: Pinpointing the stages in the life cycle that contribute most significantly to its environmental impact, allowing for targeted efforts to improve sustainability. wbcsd.org

Development of Greener Alternatives: Using the insights gained from the LCA to guide the development of more environmentally benign synthetic routes and alternative products.

The United States Environmental Protection Agency (EPA) provides frameworks and resources that can guide such environmental impact statements. epa.gov By proactively addressing the environmental aspects, researchers can ensure that the future development of this compound and its applications aligns with the principles of green chemistry and sustainability.

Q & A

Basic: What are the established synthetic routes for 2-Ethyl-6-methylbenzonitrile, and what analytical methods confirm its purity?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or cyanation of pre-functionalized aromatic precursors. A common approach involves alkylation of 2-methylbenzonitrile with ethyl halides under Friedel-Crafts conditions, followed by purification via recrystallization (e.g., methanol as solvent) . Key analytical methods include:

  • 1H/13C NMR : Confirm substitution patterns (e.g., ethyl and methyl groups at positions 2 and 6). The nitrile group exhibits a characteristic peak at ~115–120 ppm in 13C NMR .
  • GC-MS/HPLC : Assess purity (>97% by area normalization) and detect alkylation byproducts (e.g., di-ethylated analogs) .

Advanced: How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

Methodological Answer:
Optimization requires systematic variation of parameters:

  • Catalyst selection : Lewis acids (e.g., AlCl3) improve regioselectivity but may promote over-alkylation. Heterogeneous catalysts (e.g., zeolites) reduce side reactions .
  • Temperature control : Reflux in acetonitrile (~82°C) balances reactivity and selectivity, while higher temperatures risk decomposition .
  • Stoichiometry : Limiting ethyl halide to 1.1 equivalents minimizes di-ethylation.

Table 1: Yield vs. Reaction Conditions

Ethyl Halide Equiv.CatalystTemp (°C)Yield (%)Byproducts (%)
1.0AlCl380785
1.1Zeolite Y82852
1.2None706212

Basic: What spectroscopic techniques resolve structural ambiguities in substituted benzonitriles?

Methodological Answer:

  • IR Spectroscopy : Confirm nitrile group via C≡N stretch (~2220–2260 cm⁻¹).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguish ethyl vs. methyl substituents) .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Advanced: How should researchers address contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions (e.g., unexpected NOE correlations or MS fragments) require:

Replicate experiments : Confirm reproducibility under controlled conditions.

Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Byproduct isolation : Use preparative TLC/HPLC to isolate impurities for structural elucidation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .

Advanced: What are the thermal decomposition products of this compound, and how are they characterized?

Methodological Answer:
Pyrolysis (200–300°C) generates:

  • HCN gas : Detected via FTIR or colorimetric tubes.
  • Polyaromatic hydrocarbons (PAHs) : Analyze via GC-MS with a DB-5 column .
    Mitigation : Use inert atmospheres (N2/Ar) during high-temperature reactions .

Basic: Which chromatographic methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

  • HPLC (C18 column) : Mobile phase: 60:40 acetonitrile/water; retention time ~8.2 min .
  • GC-FID : Programmed heating (50°C to 250°C at 10°C/min) to separate volatile byproducts .

Advanced: How to validate an analytical method for trace impurity detection in this compound?

Methodological Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity : R² ≥0.99 for impurity standards (0.1–5% range).
  • LOD/LOQ : ≤0.05% and ≤0.1%, respectively, via signal-to-noise ratios.
  • Robustness : Test pH/temperature variations in mobile phases .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The nitrile group acts as a meta-director, favoring electrophilic substitution at position 4. In Suzuki-Miyaura couplings, the ethyl group sterically hinders Pd(0) coordination, requiring bulky ligands (e.g., SPhos) for efficient coupling .

Advanced: How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (experimental logP ~2.5).
  • pKa prediction : The nitrile group is non-ionizable, but adjacent substituents slightly alter electron density (DFT at B3LYP/6-31G* level) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.